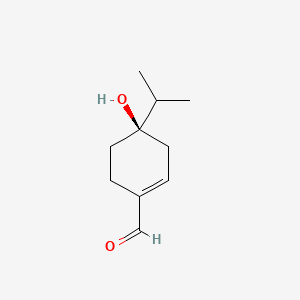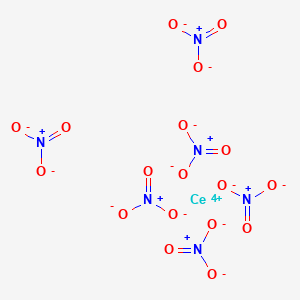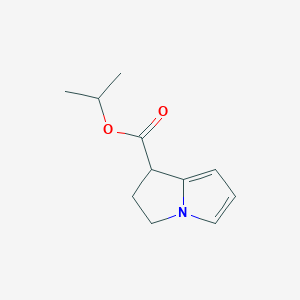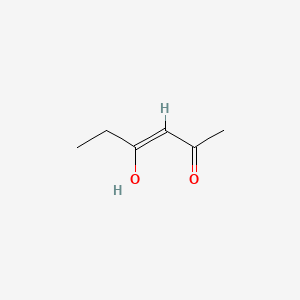![molecular formula C19H27NO2S B13813063 2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione CAS No. 6310-34-5](/img/structure/B13813063.png)
2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(decylsulfanylmethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C19H27NO2S and a molecular weight of 333.49 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a decylthiol and a base to introduce the decylsulfanylmethyl group onto the isoindole-1,3-dione core . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 2-(decylsulfanylmethyl)isoindole-1,3-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
2-(decylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the decylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted isoindole-1,3-dione derivatives
科学研究应用
2-(decylsulfanylmethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(decylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .
相似化合物的比较
2-(decylsulfanylmethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with widespread use in organic synthesis and pharmaceuticals.
N-alkyl isoindole-1,3-diones: These compounds have similar structures but different alkyl groups, leading to variations in their chemical and biological properties.
N-aryl isoindole-1,3-diones: These derivatives have aryl groups instead of alkyl groups, which can significantly alter their reactivity and applications.
The uniqueness of 2-(decylsulfanylmethyl)isoindole-1,3-dione lies in its specific decylsulfanylmethyl group, which imparts distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
属性
CAS 编号 |
6310-34-5 |
|---|---|
分子式 |
C19H27NO2S |
分子量 |
333.5 g/mol |
IUPAC 名称 |
2-(decylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-11-14-23-15-20-18(21)16-12-9-10-13-17(16)19(20)22/h9-10,12-13H,2-8,11,14-15H2,1H3 |
InChI 键 |
KQZQUMPBZXFAAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)

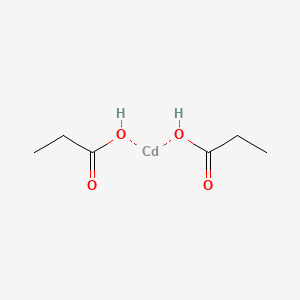

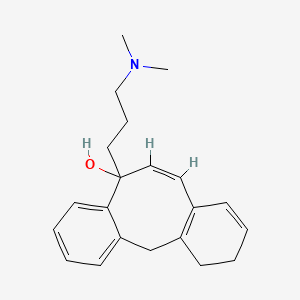
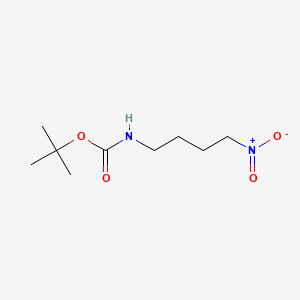

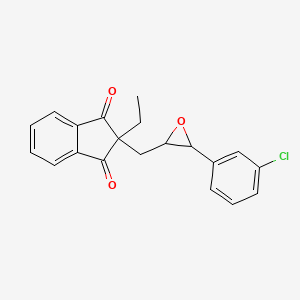
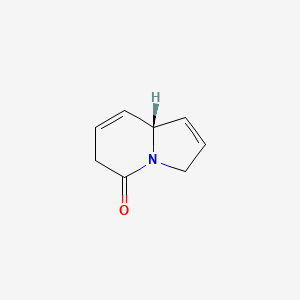
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
